molecular formula C6H4F3N B1195222 2-(Trifluoromethyl)pyridine CAS No. 368-48-9

2-(Trifluoromethyl)pyridine

Cat. No. B1195222
CAS RN: 368-48-9
M. Wt: 147.1 g/mol
InChI Key: ATRQECRSCHYSNP-UHFFFAOYSA-N
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Patent
US04172946

Procedure details

In the same reaction vessel as used in Example 1, 15.82 g of pyridine and 7.83 g of trifluoromethyl iodide were mixed. The vessel was airtightly sealed and heated at 180° C. for 24 hours. After the reaction, the reactor was cooled to room temperature. Thereafter, the reaction mixture was removed from the cooled vessel and treated by following the procedure of Example 1. Consequently, there was obtained 1.17 g (19.90% of theoretical value) of trifluoromethyl pyridine. This substance was found to be a 48:41:11 mixture of α, β and γ isomers.
Quantity
7.83 g
Type
reactant
Reaction Step One
Quantity
15.82 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2](I)([F:4])[F:3].[N:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1>>[F:1][C:2]([C:7]1[CH:8]=[CH:9][CH:10]=[CH:11][N:6]=1)([F:4])[F:3]

Inputs

Step One
Name
Quantity
7.83 g
Type
reactant
Smiles
FC(F)(F)I
Step Two
Name
Quantity
15.82 g
Type
reactant
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
180 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were mixed
CUSTOM
Type
CUSTOM
Details
The vessel was airtightly sealed
CUSTOM
Type
CUSTOM
Details
After the reaction
TEMPERATURE
Type
TEMPERATURE
Details
the reactor was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
Thereafter, the reaction mixture was removed from the cooled vessel
ADDITION
Type
ADDITION
Details
treated

Outcomes

Product
Name
Type
product
Smiles
FC(F)(F)C1=NC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.17 g
YIELD: PERCENTYIELD 19.9%
YIELD: CALCULATEDPERCENTYIELD 19.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.